Home > Products > Screening Compounds P126911 > IL-17A inhibitor 2
IL-17A inhibitor 2 -

IL-17A inhibitor 2

Catalog Number: EVT-14045842
CAS Number:
Molecular Formula: C24H25F7N8O4
Molecular Weight: 622.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

IL-17A inhibitor 2 is classified under small molecule inhibitors that target cytokine-receptor interactions. These compounds are derived from a range of chemical classes, including flavonoids and peptide-based structures, which have been identified through high-throughput screening and structure-based drug design methodologies. The specific molecular structure and mechanism of action of IL-17A inhibitor 2 are critical for its classification within therapeutic agents aimed at modulating immune responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of IL-17A inhibitor 2 typically involves several key methodologies:

  1. Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques, linear or cyclic peptides that exhibit high affinity for IL-17A can be generated. These methods often employ automated synthesizers to ensure precision and efficiency in producing the desired sequences .
  2. Structure-Based Design: Computational modeling and docking studies are employed to predict how potential inhibitors interact with the IL-17A binding site. This approach allows for the optimization of lead compounds based on their binding affinities and structural compatibility with the target protein .
  3. Chemical Modifications: Following initial synthesis, compounds may undergo various chemical modifications to enhance their potency and selectivity against IL-17A. This can include the introduction of functional groups that improve solubility or bioavailability.
Molecular Structure Analysis

Structure and Data

The molecular structure of IL-17A inhibitor 2 is characterized by specific functional groups that facilitate its interaction with the IL-17A receptor. The compound typically features:

  • Core Structure: A heterocyclic benzopyran ring system, which is common among flavonoid-based inhibitors.
  • Functional Groups: Hydroxy groups that participate in hydrogen bonding with amino acid residues at the binding site of IL-17A.

Quantitative data regarding its molecular weight, solubility, and binding constants are essential for evaluating its pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in the synthesis of IL-17A inhibitor 2 primarily include:

  1. Coupling Reactions: These reactions link amino acids or other small molecules through peptide bonds or other linkages that form the backbone of the inhibitor.
  2. Deprotection Steps: Following synthesis, protecting groups used during peptide synthesis must be removed to yield the active compound.
  3. Purification Processes: Techniques such as high-performance liquid chromatography are employed to isolate pure compounds from reaction mixtures.

These steps are crucial for obtaining a high-purity product suitable for biological testing.

Mechanism of Action

Process and Data

IL-17A inhibitor 2 functions by binding to the IL-17A protein, thereby preventing its interaction with the IL-17 receptor complex (IL-17RA). This inhibition disrupts downstream signaling pathways responsible for inflammatory responses:

  1. Binding Affinity: The inhibitor's binding affinity is quantified using techniques such as surface plasmon resonance, revealing a dissociation constant that indicates strong interaction with IL-17A .
  2. Signal Transduction Interference: By blocking IL-17A from engaging its receptor, the compound effectively reduces the expression of pro-inflammatory cytokines (e.g., tumor necrosis factor alpha, interleukin 6) that contribute to inflammation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

IL-17A inhibitor 2 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific values are determined based on its structure.
  • Solubility: The compound's solubility in various solvents is critical for formulation into therapeutic agents.
  • Stability: Chemical stability under physiological conditions must be assessed to ensure efficacy during storage and use.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed insights into these properties.

Applications

Scientific Uses

IL-17A inhibitors like IL-17A inhibitor 2 have significant applications in scientific research and clinical settings:

  1. Therapeutic Development: These compounds are being explored as treatments for autoimmune diseases, where excessive IL-17A activity contributes to pathology.
  2. Research Tools: They serve as valuable tools in studying IL-17 signaling pathways, helping researchers understand disease mechanisms better.
  3. Combination Therapies: Investigations into combining IL-17 inhibitors with other therapeutic agents (e.g., corticosteroids) may enhance treatment efficacy for chronic inflammatory conditions .
Introduction to IL-17A Signaling and Therapeutic Targeting

Role of IL-17A in Autoimmune and Inflammatory Pathogenesis

IL-17A (formally designated IL-17) is a homodimeric cytokine belonging to the IL-17 family, playing a pivotal role in host defense and inflammatory pathologies. Structurally, it features a cystine knot fold stabilized by disulfide bonds but lacks the third disulfide characteristic of classical cystine knot proteins, resulting in a unique architecture [10]. As the predominant effector cytokine secreted by Th17 cells, innate lymphocytes, and γδ T-cells, IL-17A binds a heterodimeric receptor complex (IL-17RA/RC) ubiquitously expressed on epithelial and mesenchymal cells [6]. This binding triggers downstream signaling via the adaptor protein ACT1, culminating in NF-κB and MAPK pathway activation. Consequently, stromal cells release proinflammatory mediators (CXCL1, IL-6, G-CSF) and tissue-destructive enzymes (MMP3, MMP9), amplifying neutrophil recruitment, osteoclastogenesis, and barrier dysfunction [2] [6].

Dysregulated IL-17A signaling is a hallmark driver across autoimmune conditions:

  • Psoriasis/Rheumatoid Arthritis: IL-17A induces keratinocyte hyperproliferation and synovial fibroblast activation, fostering plaque formation and joint erosion [4] [10].
  • Tendinopathy: Elevated IL-17A mRNA characterizes early-stage human rotator cuff lesions, promoting tendon matrix degradation and functional impairment via MMP3 upregulation [2].
  • Neuroinflammation: IL-17A disrupts blood-brain barrier integrity and activates microglia, implicating it in multiple sclerosis and neurodegenerative cascades [8].

Table 1: Pathogenic Consequences of IL-17A Signaling in Select Diseases

DiseaseKey IL-17A-Driven EffectorsTissue Impact
PsoriasisCXCL1, IL-6, β-defensinsKeratinocyte proliferation, epidermal thickening
Rheumatoid ArthritisIL-6, RANKL, MMP3Synovitis, osteoclast activation, cartilage degradation
TendinopathyMMP3, IL-6, CXCL1Collagen disorganization, tendon structural failure
NeurodegenerationICAM-1, CCL2, ROSBlood-brain barrier disruption, neuronal apoptosis

Rationale for Targeting IL-17A in Protein-Protein Interaction (PPI) Networks

The IL-17A homodimer engages IL-17RA/RC via three interfacial epitopes: a central "groove" at the dimer axis and flanking "patch" regions. This multivalent interaction creates a high-affinity complex (Kd ~nM) resistant to conventional small-molecule inhibition [5] [6]. Historically, disrupting such PPIs was deemed intractable due to shallow, featureless binding surfaces. However, structural insights reveal latent druggability:

  • C-Terminal Pocket: A hydrophobic cavity near Met110 accommodates small molecules without disrupting dimer stability [5].
  • N-Terminal Interface: Linear peptides and macrocycles can occlude receptor-docking residues [5] [9].
  • Receptor Allostery: Compounds binding IL-17A distal to the receptor interface may induce conformational changes suppressing ACT1 recruitment [6].

IL-17A inhibitor 2 (CAS 2452464-77-4) exemplifies this strategy. As a cell-permeable small molecule (MW 622.50 g/mol), it inhibits IL-17A signaling at the cytokine level, contrasting receptor-focused biologics [1] [9]. Its triazolopyridine core targets the C-terminal site, validated by NMR chemical shift perturbations upon binding [5]. This approach offers pharmacokinetic advantages: oral bioavailability, tissue penetration (including central nervous system), and tunable half-lives enabling rapid discontinuation—critical for managing infections where IL-17A defenses are essential [4] [9].

Historical Development of IL-17A Inhibitors: From Biologics to Small Molecules

Biologics Era (2015–Present)

Monoclonal antibodies (mAbs) pioneered IL-17A blockade:

  • Secukinumab/Ixekizumab: Target IL-17A with sub-nM affinity, neutralizing both IL-17A/A homodimers and IL-17A/F heterodimers. Approved for psoriasis, psoriatic arthritis, and axial spondylitis [4] [6].
  • Brodalumab: Blocks IL-17RA, preventing signaling by multiple IL-17 family ligands [3].

Despite efficacy (e.g., >75% PASI90 improvement in psoriasis), mAbs face limitations:

  • Subcutaneous/infusion administration reduces compliance [9].
  • Inability to cross the blood-brain barrier limits CNS applications [8].
  • Prolonged half-lives (~22–28 days) complicate infection management [4].
  • Paradoxical IBD exacerbation in susceptible patients, potentially due to unchecked IL-17F signaling or microbiome disruption [3].

Small Molecules Emergence (2020–Present)

Efforts shifted toward oral inhibitors leveraging novel binding sites:

  • Pfizer Macrocycle (Cmpd 2): Binds the dimer-interface groove (KD ~4 nM), disrupting receptor engagement but suffering from poor oral bioavailability [5].
  • C-Terminal Site Inhibitors: DNA-encoded library screening identified fragments binding near Met110. Optimization yielded compounds like IL-17A inhibitor 2 (IC50 ~160 nM) and IL-17A modulator-2 (pIC50 8.3) [1] [5] [7].
  • Clinical Candidates: LY3509754 (Eli Lilly) and DICE-716 (Dice Therapeutics) entered Phase I trials, validating small-molecule feasibility [9].

Table 2: Evolution of IL-17A Inhibitor Modalities

ModalityTargetKey ExamplesAffinity/PotencyAdvantagesLimitations
Monoclonal AntibodiesIL-17A or IL-17RASecukinumab, IxekizumabKD: 0.1–0.3 nMHigh specificity, clinical efficacyInjectables, long half-life, high cost
Peptides/MacrocyclesDimer interfacePfizer Cmpd 2KD: 4 nMModerate oral bioavailabilitySynthetic complexity
Small MoleculesC-terminal siteIL-17A inhibitor 2IC50: ~160 nMOral dosing, BBB penetration, short half-lifeOptimization for potency ongoing
Small MoleculesUndisclosed siteLY3509754 (Phase I)Not publicClinical proof-of-conceptEarly-stage development

Patent Landscape and Chemical Diversity

Patent activity (2013–2021) reveals diverse chemotypes:

  • Aminoindazoles: Early fragments optimized into nanomolar binders via structure-based design [5] [9].
  • Triazolopyridines: Represented by IL-17A inhibitor 2 (CAS 2452464-77-4), featuring chiral centers critical for stereoselective binding [1] [9].
  • Biphenyl Derivatives: IL-17A modulator-2 (CAS 2748749-47-3) exemplifies non-peptidic scaffolds with pIC50 >8 [7] [9].

Properties

Product Name

IL-17A inhibitor 2

IUPAC Name

N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxamide

Molecular Formula

C24H25F7N8O4

Molecular Weight

622.5 g/mol

InChI

InChI=1S/C24H25F7N8O4/c1-42-10-14(38-9-15(24(29,30)31)34-22(38)41)12-6-16-33-13(8-39(16)32-7-12)17(11-2-4-23(27,28)5-3-11)35-21(40)19-18(20(25)26)36-43-37-19/h6-8,11,14-15,17,20H,2-5,9-10H2,1H3,(H,34,41)(H,35,40)/t14-,15+,17+/m1/s1

InChI Key

XIIADHFRZOYRQU-VYDXJSESSA-N

Canonical SMILES

COCC(C1=CC2=NC(=CN2N=C1)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5CC(NC5=O)C(F)(F)F

Isomeric SMILES

COC[C@H](C1=CC2=NC(=CN2N=C1)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5C[C@H](NC5=O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.